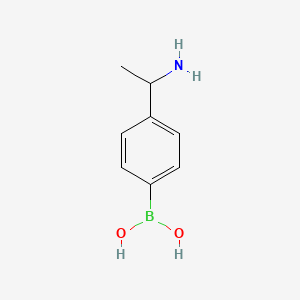

(4-(1-アミノエチル)フェニル)ボロン酸

概要

説明

(4-(1-Aminoethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with an aminoethyl group and a boronic acid functional group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

科学的研究の応用

(4-(1-Aminoethyl)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Acts as a molecular probe for detecting and quantifying biomolecules such as sugars and amino acids.

Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit proteasomes.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

作用機序

Target of Action

The primary target of (4-(1-Aminoethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids are generally known to be stable and readily prepared , suggesting good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(1-Aminoethyl)phenyl)boronic acid. For instance, the compound is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it is considered environmentally benign , suggesting it has minimal environmental impact.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Aminoethyl)phenyl)boronic acid typically involves the reaction of 4-bromoacetophenone with triisopropyl borate in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, where the bromo group is replaced by a boronic acid group. The intermediate product is then subjected to reductive amination with ammonia or an amine to introduce the aminoethyl group.

Industrial Production Methods: Industrial production of (4-(1-Aminoethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions: (4-(1-Aminoethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The aminoethyl group can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Primary amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

類似化合物との比較

Phenylboronic acid: Lacks the aminoethyl group, making it less versatile in biological applications.

4-Formylphenylboronic acid: Contains a formyl group instead of an aminoethyl group, used in different synthetic applications.

4-(N-Boc-amino)phenylboronic acid: Features a Boc-protected amino group, used in peptide synthesis.

Uniqueness: (4-(1-Aminoethyl)phenyl)boronic acid is unique due to its combination of a boronic acid group and an aminoethyl group, which enhances its reactivity and versatility in various applications, particularly in biological and medicinal chemistry.

特性

IUPAC Name |

[4-(1-aminoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPMHMTFHKXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

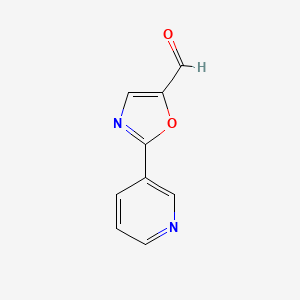

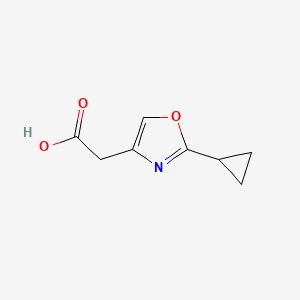

Feasible Synthetic Routes

Q1: What is the main focus of the research paper?

A1: The research paper focuses on the synthesis and enzymatic kinetic resolution of pinacolic esters of both 3- and 4-(1-aminoethyl)phenylboronic acids. [] This suggests an interest in developing methods for selectively obtaining specific isomers of these compounds, which could be crucial for pharmaceutical applications where different isomers might exhibit varying biological activities.

Q2: Why is enzymatic kinetic resolution important in this context?

A2: Enzymatic kinetic resolution offers a way to separate enantiomers (mirror-image isomers) of a compound. [] Since many drugs are chiral, meaning they exist in different enantiomeric forms, obtaining a single enantiomer can be crucial. This is because different enantiomers can have different pharmacological effects, and in some cases, one enantiomer might be beneficial while the other is harmful. Therefore, the research paper's focus on enzymatic kinetic resolution highlights the importance of chirality in (4-(1-Aminoethyl)phenyl)boronic acid derivatives and their potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1406071.png)